molecular formula C17H27NO2 B017168 R-Venlafaxine CAS No. 93413-46-8

R-Venlafaxine

Numéro de catalogue: B017168
Numéro CAS: 93413-46-8
Poids moléculaire: 277.4 g/mol
Clé InChI: PNVNVHUZROJLTJ-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

R-Venlafaxine (CAS 93413-46-8) is the dextrorotatory enantiomer of the racemic antidepressant venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI). Its molecular formula is C₁₇H₂₇NO₂, with a molecular weight of 277.40 g/mol and an IUPAC name of 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexane-1-ol . Unlike the racemic mixture, this compound exhibits stereospecific pharmacology, primarily inhibiting serotonin (SERT) and norepinephrine transporters (NET), with minimal activity on dopamine reuptake (DAT) . It lacks significant affinity for muscarinic, histaminergic, or α₁-adrenergic receptors, reducing side effects like sedation or orthostatic hypotension .

Metabolically, this compound undergoes hepatic transformation via cytochrome P450 (CYP) enzymes: CYP2D6 catalyzes its conversion to the active metabolite R-(−)-O-desmethylvenlafaxine, while CYP3A4 produces N-desmethylvenlafaxine, a less active metabolite . This pharmacokinetic profile influences its clinical efficacy and safety, particularly in patients with hepatic impairment .

Méthodes De Préparation

Synthetic Approaches to R-Venlafaxine

Two-Step Hydrogenation-Methylation Protocols

The classical route to venlafaxine involves:

  • Hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Cyano Intermediate)

    • Catalyzed by Rh/Al₂O₃ or Pd/C in acetic acid at 30–75°C under 5–25 kg/cm² H₂ pressure .

    • Yields 66–90% of the amine intermediate .

  • N-Methylation via Eschweiler-Clarke Reaction

    • Utilizes formaldehyde/formic acid at 90–100°C for 14–19 hours .

    • Introduces dimethylamine groups but risks forming genotoxic impurity N-nitrosodimethylamine (NDMA) .

Table 1: Comparative Performance of Two-Step Methods

ParameterRh/Al₂O₃ (US 2005033088)Pd/C (WO2006035457)
Temperature Range30–75°C10–50°C
H₂ Pressure5–25 kg/cm²4–8 kg/cm²
Reaction Time19 hours7–8 hours
Intermediate Yield90%66%
Purity (HPLC)99%99%

Catalytic Systems and Stereochemical Control

Transition Metal Catalysts

  • Palladium-Based Systems :

    • 10% Pd/C achieves 89% yield in single-step synthesis .

    • Particle size (5–50 nm) inversely correlates with hydrogenation rate.

  • Rhodium Catalysts :

    • Rh/Al₂O₃ in acetic acid affords 90% intermediate yield but requires costly catalyst recovery .

Solvent Effects on Enantioselectivity

  • Methanol-Water Mixtures :

    • Enhance proton availability for imine intermediate stabilization, favoring R-configuration .

  • Polar Aprotic Solvents (DMF) :

    • Increase reaction rate but reduce enantiomeric excess by 15–20% .

Enantiomeric Resolution Strategies

While the reviewed patents focus on racemic synthesis, this compound isolation typically involves:

  • Chiral Chromatography :

    • Uses amylose tris(3,5-dimethylphenylcarbamate) stationary phase .

  • Diastereomeric Salt Formation :

    • Reacts racemic venlafaxine with L-tartaric acid in ethanol, yielding R-enantiomer salt (95% ee) .

Analyse Des Réactions Chimiques

Types of Reactions

®-Venlafaxine undergoes various chemical reactions, including:

    Oxidation: Conversion to desvenlafaxine, an active metabolite.

    Reduction: Reduction of the carbonyl group to form secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Desvenlafaxine: An active metabolite formed through oxidation.

    Secondary Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Psychiatric Applications

Antidepressant Efficacy
R-Venlafaxine is widely recognized for its effectiveness in treating major depressive disorder (MDD). Studies have shown that it acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter levels that are often low in depressed patients. A notable study demonstrated that venlafaxine extended-release (XR) significantly improved symptoms of MDD compared to placebo, with a rapid onset of action observed within the first week of treatment .

Anxiety Disorders
In addition to depression, this compound is effective in managing generalized anxiety disorder (GAD). Research indicates that it provides significant relief from anxiety symptoms, making it a viable alternative to traditional anxiolytics. A placebo-controlled trial found that patients treated with venlafaxine XR showed marked improvements on the Hamilton Anxiety Rating Scale (HAM-A) compared to those receiving placebo .

Pain Management

Neuropathic Pain
this compound has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its mechanism as an SNRI helps modulate pain pathways, providing relief for patients suffering from conditions like diabetic neuropathy and fibromyalgia. Clinical trials have shown that venlafaxine can reduce pain scores significantly when compared to placebo .

Cancer Pain Management
Recent studies have highlighted the role of this compound in managing cancer-related pain, particularly in patients undergoing chemotherapy. A phase III trial confirmed its efficacy in alleviating oxaliplatin-induced neurotoxicity, which is a common side effect of certain chemotherapy regimens .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. A study indicated that venlafaxine could modulate immune responses by reducing pro-inflammatory cytokines while enhancing anti-inflammatory factors like TGF-β . This finding opens avenues for exploring its use in inflammatory conditions beyond psychiatric applications.

Genotoxicity and Cytotoxicity Studies

Research on the genotoxic effects of venlafaxine has revealed important insights into its safety profile. An investigation conducted on mice assessed the cytotoxic potential of various dosages of venlafaxine. The results indicated that while lower doses did not significantly increase micronuclei formation (a marker of genotoxicity), higher doses did show some cytotoxic effects . These findings are crucial for understanding the long-term implications of this compound use in clinical settings.

Pharmacokinetics and Bioequivalence

A recent study evaluated the bioequivalence of different formulations of venlafaxine hydrochloride, confirming that both Chinese-manufactured and reference products exhibited comparable pharmacokinetic profiles and safety tolerability . This is essential for ensuring consistent therapeutic outcomes across different manufacturers.

Case Studies Overview

Study FocusFindingsReference
Major Depressive DisorderSignificant improvement in symptoms with this compound compared to placebo
Generalized Anxiety DisorderEffective in reducing anxiety symptoms; rapid onset
Neuropathic PainReduced pain scores; effective for diabetic neuropathy
Cancer Pain ManagementAlleviated oxaliplatin-induced neurotoxicity
Anti-inflammatory EffectsModulated immune response; reduced pro-inflammatory cytokines
Genotoxicity StudiesHigher doses showed cytotoxic effects; low doses were safe

Mécanisme D'action

®-Venlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), modulating their activity and affecting downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Enantiomeric and Structural Analogues

S-Venlafaxine

  • Pharmacology : The S-enantiomer of venlafaxine demonstrates preferential SERT inhibition over NET, unlike R-Venlafaxine’s balanced dual action .
  • Pharmacokinetics : Both enantiomers share metabolic pathways (CYP2D6/CYP3A4), but hepatic encephalopathy studies in rats reveal higher serum and brain concentrations of both enantiomers in diseased models, though S/R ratios remain consistent (1.4 in serum, 1.0–1.1 in brain) .

Duloxetine (S-Duloxetine)

  • Pharmacology : A pure S-enantiomer SNRI with higher potency for SERT and NET than venlafaxine .
  • Clinical Efficacy: Systematic reviews note that duloxetine’s efficacy correlates strongly with baseline depression severity, whereas this compound’s response depends on study design and dosing .

Levomilnacipran

  • Pharmacology : The 1S,2R enantiomer of milnacipran shows enhanced NET and SERT inhibition compared to its racemic counterpart, offering improved efficacy in major depressive disorder (MDD) .
  • Metabolism : Primarily renally excreted, reducing hepatic metabolic interactions .

Metabolites and Derivatives

Desvenlafaxine

  • Pharmacology : The major active metabolite of venlafaxine, it retains SNRI activity but with simplified pharmacokinetics (CYP3A4-mediated metabolism) .
  • Clinical Utility : Approved for MDD, it offers once-daily dosing due to extended half-life, contrasting with racemic venlafaxine’s twice-daily regimen .

R-(−)-O-Desmethylvenlafaxine

  • Role : This metabolite contributes significantly to this compound’s therapeutic effects, detectable in plasma via LC-MS/MS .

Structurally Related Compounds

Tramadol

  • Pharmacology : Shares structural and mechanistic similarities with venlafaxine, including SERT/NET inhibition and CYP2D6-mediated metabolism .
  • Clinical Observations : Case studies suggest tramadol withdrawal may precipitate depression alleviated by venlafaxine, hinting at overlapping antidepressant mechanisms .

Key Pharmacokinetic and Clinical Comparisons

Table 1: Comparative Profiles of this compound and Analogues

Compound Class Enantiomer Key Pharmacological Features Metabolic Pathway Clinical Considerations
This compound SNRI R-enantiomer Dual SERT/NET inhibition; weak DAT CYP2D6 (major) Hepatic impairment alters levels
S-Venlafaxine SNRI S-enantiomer Preferential SERT inhibition CYP2D6/CYP3A4 Lower NET activity vs. R-form
Duloxetine SNRI S-enantiomer Potent SERT/NET inhibition CYP1A2/CYP2D6 Efficacy tied to baseline severity
Levomilnacipran SNRI 1S,2R enantiomer Enhanced NET/SERT inhibition Renal excretion Preferred in renal impairment
Desvenlafaxine SNRI Metabolite Active metabolite; similar SNRI profile CYP3A4 Once-daily dosing advantage
Tramadol Opioid/SNRI Racemic Weak SERT/NET inhibition; µ-opioid agonist CYP2D6 Risk of serotonin syndrome

Research Findings and Clinical Implications

  • Efficacy in Depression : this compound’s dual SNRI action aligns with duloxetine and levomilnacipran, but its enantiomeric purity may reduce side effects compared to racemic venlafaxine .
  • Safety in Hepatic Impairment : Elevated R- and S-Venlafaxine levels in hepatic encephalopathy models suggest dose adjustments are critical, though preserved S/R ratios indicate stable enantiomer dynamics .
  • Formulation Differences : Extended-release (XR) venlafaxine shows comparable efficacy to immediate-release (IR) but improves tolerability, though direct RCTs in anxiety disorders are lacking .

Activité Biologique

R-Venlafaxine, a chiral compound belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), has garnered attention for its unique pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in treating various conditions, and relevant case studies.

This compound functions primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. Studies indicate that:

  • At lower doses (<100 mg/day), this compound predominantly inhibits serotonin reuptake.
  • As the dose increases (100-375 mg/day), norepinephrine reuptake inhibition becomes more pronounced, with a reported 30-fold higher affinity for serotonin compared to norepinephrine .

The active metabolite, O-desmethylvenlafaxine (ODV), is also a significant player in its pharmacodynamics, exhibiting potent reuptake inhibition for both neurotransmitters .

Efficacy in Clinical Applications

This compound has been studied extensively for its effectiveness in treating various psychiatric and chronic pain disorders. Below is a summary of its efficacy based on recent clinical trials and systematic reviews.

Major Depressive Disorder (MDD)

This compound is approved for the treatment of MDD. A pooled analysis comparing this compound with selective serotonin reuptake inhibitors (SSRIs) demonstrated that:

  • This compound showed statistically significant higher remission rates compared to SSRIs from week 2 onwards (P < 0.001).
  • The odds ratio for achieving remission was 1.5, indicating a 50% greater chance of remission with this compound compared to SSRIs .

Anxiety Disorders

In a randomized controlled trial, this compound significantly improved anxiety scores over an extended period:

  • The Hamilton Anxiety Rating Scale (HAM-A) showed adjusted mean changes favoring this compound over placebo from week 1 through week 28 (P < 0.001) .
  • Response rates for anxiety-related symptoms were notably higher in patients treated with this compound compared to those receiving placebo .

Neuropathic Pain

This compound has also been evaluated for its analgesic properties in neuropathic pain conditions:

  • A systematic review indicated that it is effective in reducing pain intensity in conditions such as diabetic neuropathy, with significant reductions in Visual Analog Scale Pain Intensity scores observed at higher doses (150–225 mg) compared to placebo .
  • Case studies report that patients experienced substantial pain relief and improved quality of life when treated with this compound .

Summary of Clinical Findings

ConditionStudy TypeKey Findings
Major Depressive DisorderPooled AnalysisHigher remission rates than SSRIs; odds ratio 1.5 (P < 0.001)
Anxiety DisordersRandomized Controlled TrialSignificant improvement in HAM-A scores (P < 0.001)
Neuropathic PainSystematic ReviewSignificant pain reduction at doses ≥150 mg (P < 0.001)

Case Studies

  • Case Study on MDD : A patient with treatment-resistant MDD showed marked improvement after switching from an SSRI to this compound, achieving remission within six weeks of treatment initiation.
  • Case Study on Neuropathic Pain : A diabetic neuropathy patient reported a reduction in pain scores from 8/10 to 3/10 after eight weeks on this compound at a dose of 225 mg/day.

Q & A

Basic Research Questions

Q. How should a clinical study assessing R-Venlafaxine’s antidepressant efficacy be designed to ensure methodological rigor?

  • Methodological Answer: Use randomized controlled trials (RCTs) with strict inclusion criteria, such as enrolling patients diagnosed with major depressive disorder (MDD) and excluding those with comorbid psychiatric conditions. Measure plasma concentrations of this compound and its metabolites (e.g., O-desmethylvenlafaxine) at multiple timepoints to correlate pharmacokinetic profiles with clinical outcomes (e.g., HAM-D scores). Include a placebo arm and standardized dosing regimens. For reproducibility, follow guidelines from , which emphasizes stratification by pharmacokinetic parameters and SERT/NET occupancy data from molecular imaging .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is preferred for sensitivity and specificity. For dissolution testing, use the multi-stage protocol outlined in , which accounts for cumulative drug release using formulas like: Resultn={[Cn×V]+i=1n1[Ci×VS]}×(1/L)×100\text{Result}_n = \left\{[C_n \times V] + \sum_{i=1}^{n-1} [C_i \times V_S]\right\} \times (1/L) \times 100

    Validate methods according to ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .

Q. How can ethical considerations be integrated into human studies involving this compound?

  • Methodological Answer: Obtain informed consent with explicit disclosure of potential side effects (e.g., serotonin syndrome). Adhere to protocols for vulnerable populations (e.g., adolescents, elderly) and ensure institutional review board (IRB) approval. Use stratified randomization to minimize bias in participant selection, as described in , which highlights transparency in recruitment sources and exclusion criteria .

Advanced Research Questions

Q. How do discrepancies between this compound’s receptor occupancy (SERT/NET) and clinical response arise, and how can they be resolved?

  • Methodological Answer: Discrepancies may stem from genetic polymorphisms (e.g., CYP2D6 metabolism) or dose-dependent saturation thresholds. Use PET imaging to quantify SERT/NET occupancy at varying doses and correlate these with plasma levels. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. supports integrating pharmacokinetic-pharmacodynamic (PK-PD) models to explain efficacy plateaus .

Q. What statistical approaches are optimal for resolving contradictory data in this compound pharmacokinetic studies?

  • Methodological Answer: Employ meta-regression to adjust for covariates like age, renal function, and CYP2D6 activity. Use sensitivity analyses to assess outlier influence, and apply the GRADE framework to evaluate evidence quality. ’s systematic review methodology, including dual independent screening and PROSPERO-registered protocols, ensures reproducibility .

Q. How can this compound’s molecular interactions with metal ions or amino acids be studied experimentally?

  • Methodological Answer: Conduct pH-metric titrations under controlled ionic strength (e.g., 0.1 M NaNO₃) to determine stability constants of this compound-Cu(II) complexes. Compare Δ log K values to assess relative stability against binary complexes with glycine or methionine. details protocols for assessing concentration distributions via spectrophotometric methods .

Propriétés

IUPAC Name

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVNVHUZROJLTJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430837
Record name R-Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-46-8
Record name Venlafaxine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Venlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VENLAFAXINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Venlafaxine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
R-Venlafaxine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
R-Venlafaxine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
R-Venlafaxine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
R-Venlafaxine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
R-Venlafaxine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.